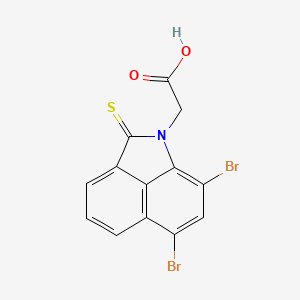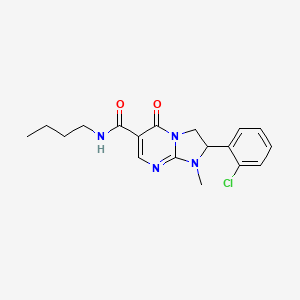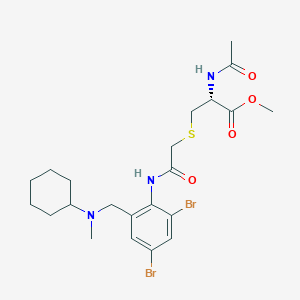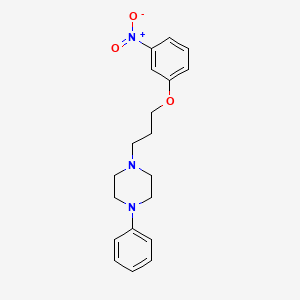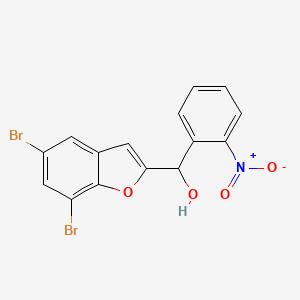
5,7-Dibromo-alpha-(2-nitrophenyl)-2-benzofuranmethanol
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
5,7-Dibromo-alpha-(2-nitrophenyl)-2-benzofuranmethanol: is a synthetic organic compound that belongs to the class of benzofuran derivatives
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5,7-Dibromo-alpha-(2-nitrophenyl)-2-benzofuranmethanol typically involves multi-step organic reactions. A common synthetic route might include:
Bromination: Introduction of bromine atoms at the 5 and 7 positions of the benzofuran ring.
Nitration: Addition of a nitro group to the phenyl ring.
Formation of Benzofuranmethanol: Coupling of the brominated benzofuran with the nitrophenyl group, followed by reduction to form the methanol derivative.
Industrial Production Methods
Industrial production methods would likely involve optimization of the above synthetic routes to achieve high yield and purity. This might include the use of catalysts, controlled reaction conditions (temperature, pressure), and purification techniques such as recrystallization or chromatography.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound may undergo oxidation reactions, potentially forming quinones or other oxidized derivatives.
Reduction: Reduction of the nitro group to an amine group.
Substitution: Halogen atoms (bromine) can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidizing Agents: Potassium permanganate, chromium trioxide.
Reducing Agents: Hydrogen gas with a palladium catalyst, sodium borohydride.
Substitution Reagents: Sodium hydroxide, potassium carbonate.
Major Products
Oxidation Products: Quinones or other oxidized derivatives.
Reduction Products: Amino derivatives.
Substitution Products: Compounds with different functional groups replacing bromine atoms.
Scientific Research Applications
Chemistry: : Used as a building block in organic synthesis for the preparation of more complex molecules. Biology Medicine : Investigated for its potential pharmacological properties, such as anti-inflammatory or anticancer activities. Industry : Utilized in the development of new materials with specific properties, such as polymers or dyes.
Mechanism of Action
The mechanism of action of 5,7-Dibromo-alpha-(2-nitrophenyl)-2-benzofuranmethanol would depend on its specific biological or chemical activity. Generally, it might interact with molecular targets such as enzymes or receptors, modulating their activity through binding or chemical modification. The pathways involved could include signal transduction, metabolic processes, or gene expression regulation.
Comparison with Similar Compounds
Similar Compounds
5,7-Dibromo-2-benzofuranmethanol: Lacks the nitrophenyl group, potentially altering its biological activity.
2-Nitrophenyl-2-benzofuranmethanol: Lacks bromine atoms, which might affect its reactivity and interactions.
5,7-Dibromo-alpha-(2-aminophenyl)-2-benzofuranmethanol: Contains an amino group instead of a nitro group, leading to different chemical and biological properties.
Uniqueness: : 5,7-Dibromo-alpha-(2-nitrophenyl)-2-benzofuranmethanol is unique due to the presence of both bromine atoms and a nitrophenyl group, which can confer specific reactivity and potential biological activities not found in similar compounds.
Properties
CAS No. |
117238-56-9 |
|---|---|
Molecular Formula |
C15H9Br2NO4 |
Molecular Weight |
427.04 g/mol |
IUPAC Name |
(5,7-dibromo-1-benzofuran-2-yl)-(2-nitrophenyl)methanol |
InChI |
InChI=1S/C15H9Br2NO4/c16-9-5-8-6-13(22-15(8)11(17)7-9)14(19)10-3-1-2-4-12(10)18(20)21/h1-7,14,19H |
InChI Key |
KOXFBIDJEYNGFW-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C(C(=C1)C(C2=CC3=CC(=CC(=C3O2)Br)Br)O)[N+](=O)[O-] |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


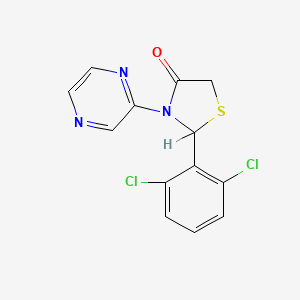
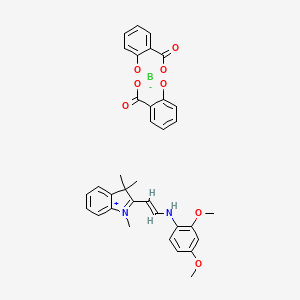
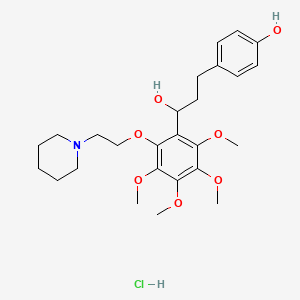

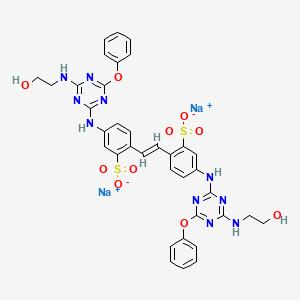
![3-[2-(4-oxidomorpholin-4-ium-4-yl)ethyl]-5,5-dioxo-10H-pyridazino[4,5-b][1,4]benzothiazin-4-one;hydrochloride](/img/structure/B12713993.png)


